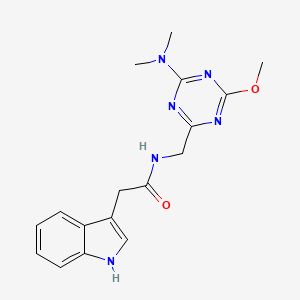

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide is a chemical compound with significant implications in both scientific research and industrial applications. This compound is known for its complex structure and diverse functional groups, which grant it unique reactivity and utility in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the procurement of dimethylamine, methoxy-1,3,5-triazine, and indole-3-acetate.

Formation of Intermediate Compounds: Through a series of nucleophilic substitution reactions, dimethylamine reacts with methoxy-1,3,5-triazine to form a substituted triazine derivative.

Final Coupling Reaction: This triazine derivative is then coupled with indole-3-acetate under acidic or basic conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may utilize continuous flow reactors for enhanced efficiency and yield. Process optimization includes controlling temperature, pressure, and reactant concentrations to maximize output while minimizing byproducts.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes: N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide can participate in a variety of chemical reactions:

Oxidation: The presence of the indole ring allows for oxidative transformations, leading to the formation of quinone-type structures.

Reduction: The compound can undergo reduction reactions, particularly at the triazine ring, to yield partially or fully reduced derivatives.

Substitution: The dimethylamino and methoxy groups on the triazine ring can be targets for nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can facilitate oxidation.

Reduction: Catalytic hydrogenation or metal hydride reagents are commonly used for reduction.

Substitution: Various nucleophiles, including halides and amines, can be employed under mild to moderate conditions.

Major Products: The major products of these reactions are often derivatives of the original compound, with modifications primarily occurring on the triazine ring or the indole moiety.

Wissenschaftliche Forschungsanwendungen

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide has a broad range of scientific research applications:

Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interaction with biological macromolecules, including proteins and nucleic acids.

Medicine: Investigated for its pharmacological properties, including potential anti-cancer or antimicrobial activities.

Industry: Used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Wirkmechanismus

Mechanism and Molecular Targets: The exact mechanism of action for this compound depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to engage in π-π stacking interactions with aromatic amino acids in proteins, influencing molecular recognition processes.

Pathways Involved: Pathways influenced by N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide can include signal transduction, gene expression regulation, and metabolic processes, depending on its biological target.

Vergleich Mit ähnlichen Verbindungen

When compared to other similar compounds, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

N-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide

N-((4-(dimethylamino)-6-chloro-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrolyl-3-yl)acetamide

Hope this detailed article helps you! Let me know if there's any other topic you want to dive into.

Biologische Aktivität

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound features a triazinyl moiety linked to an indole derivative, which is crucial for its biological activity. The molecular formula is C13H15N5O with a molecular weight of approximately 255.29 g/mol. The presence of methoxy and dimethylamino groups enhances its solubility and bioactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Anticancer Activity : Studies have shown that derivatives of indole and triazine exhibit significant antiproliferative effects against cancer cell lines such as HeLa, MCF-7, and HT-29. For instance, compounds similar to this compound have demonstrated IC50 values as low as 0.34 μM against MCF-7 cells .

- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in the G2/M phase. This is consistent with the behavior of colchicine-like compounds that inhibit tubulin polymerization, leading to disrupted mitotic processes .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

- Synthesis and Evaluation : A study synthesized various N-(indolyl)acetamides and evaluated their biological activity. Among them, certain derivatives showed potent antiproliferative activity against cancer cell lines with mechanisms linked to apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of indole derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The compound exhibited low MIC values (as low as 0.98 μg/mL against MRSA), indicating strong antibacterial potential .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(1H-indol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-23(2)16-20-14(21-17(22-16)25-3)10-19-15(24)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9,18H,8,10H2,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYLBFSMFKLOHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CNC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.